3-(azepan-1-ylsulfonyl)pyridin-2(1H)-one
描述
Structure
3D Structure
属性
IUPAC Name |
3-(azepan-1-ylsulfonyl)-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c14-11-10(6-5-7-12-11)17(15,16)13-8-3-1-2-4-9-13/h5-7H,1-4,8-9H2,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIIQIZXGQPPEMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=CNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Azepan 1 Ylsulfonyl Pyridin 2 1h One and Analogues
Strategies for Constructing the Pyridin-2(1H)-one Skeleton
The pyridin-2(1H)-one ring is a privileged structure in medicinal chemistry, and numerous methods for its synthesis have been developed. nih.govresearchgate.net These strategies can be broadly categorized into cyclization reactions of acyclic precursors and modifications of existing heterocyclic systems.
One of the most classical and versatile methods is the Guareschi-Thorpe condensation . This reaction typically involves the condensation of a β-ketoester or a 1,3-diketone with cyanoacetamide in the presence of a base, leading to highly substituted 2-pyridones. beilstein-journals.org This approach offers a high degree of flexibility in introducing substituents onto the pyridone ring by varying the starting carbonyl compound and the active methylene (B1212753) nitrile.
Another significant strategy involves the ring transformation of other heterocyclic systems. For instance, 2-pyrones can be converted to the corresponding 2-pyridones through a reaction with ammonia (B1221849) or an equivalent nitrogen source, effectively exchanging the ring oxygen for a nitrogen atom. beilstein-journals.org More contemporary methods have also explored the skeletal editing of pyrimidines, converting them into pyridines through a one-pot process involving activation with triflic anhydride (B1165640) followed by nucleophilic addition and Dimroth rearrangement.
Multicomponent reactions (MCRs) provide an efficient route to complex pyridinones from simple starting materials in a single pot. For example, a four-component reaction of an aldehyde, an active methylene compound (like ethyl cyanoacetate), a ketone, and ammonium (B1175870) acetate (B1210297) can yield highly functionalized pyridines, which can exist as their 2-pyridone tautomers. nih.gov
Furthermore, the synthesis of 3-aminopyridin-2(1H)-ones, which are key intermediates for the target molecule, can be achieved through various specialized routes. One such method involves the reaction of 4-arylidene-2-phenyloxazol-5(4H)-ones (azlactones) with enamines of ethyl acetoacetate, followed by a series of transformation steps including hydrolysis and oxidation to yield the desired 3-amino-4-arylpyridin-2(1H)-one derivatives. nih.gov A fragment library of 3-aminopyridin-2-ones has been synthesized from 5-bromo-2-methoxypyridin-3-amine (B1520566) via Suzuki cross-coupling followed by demethylation. researchgate.net
Approaches for Introducing the Azepan-1-ylsulfonyl Moiety
The introduction of the azepan-1-ylsulfonyl group can be envisioned through two primary strategic disconnections: direct sulfonylation of a pyridinone core or building the pyridinone ring from a precursor already containing the sulfonamide.
This approach represents a convergent and highly feasible strategy. It relies on the synthesis of a suitable pyridin-2(1H)-one precursor, typically one with a reactive site at the C3 position, which can then be reacted with an azepane-derived sulfonylating agent.
The most direct pathway involves the reaction of 3-aminopyridin-2(1H)-one with azepane-1-sulfonyl chloride . This reaction is a standard method for forming sulfonamides, where the amino group of the pyridinone acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride leaving group. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the HCl generated as a byproduct. Azepane-1-sulfonyl chloride is a commercially available reagent, making this route particularly attractive. scbt.comsigmaaldrich.com
An alternative, though less direct, method would be a metal-catalyzed cross-coupling reaction. While less common for sulfonamide formation from amines, related C-S bond formations are known. However, the direct sulfonylation of an amine remains the most straightforward method.
In this divergent strategy, the azepan-1-ylsulfonyl group is incorporated into one of the acyclic precursors before the cyclization reaction that forms the pyridin-2(1H)-one ring.
For instance, one could envision modifying a β-ketoester or cyanoacetamide precursor used in the Guareschi-Thorpe synthesis. This would involve synthesizing a molecule like N-(azepan-1-ylsulfonyl)cyanoacetamide. This functionalized building block could then be condensed with a suitable 1,3-dicarbonyl compound to construct the target 3-sulfonylated pyridin-2(1H)-one. This route offers the potential for generating diversity but requires the synthesis of a more complex, non-standard starting material.
Another possibility involves starting with pyridine-3-sulfonic acid. This could be converted to pyridine-3-sulfonyl chloride, which is then reacted with azepane to form 3-(azepan-1-ylsulfonyl)pyridine. google.comwipo.int The final, and often challenging, step would be the conversion of the substituted pyridine into the corresponding pyridin-2(1H)-one, for example, through oxidation at the C2 position followed by tautomerization.
Key Reagents and Reaction Conditions for Target Synthesis
Based on the most plausible synthetic route (sulfonylation of 3-aminopyridin-2(1H)-one), the key reagents and typical reaction conditions are well-established in organic synthesis.
Key Reagents :
3-Aminopyridin-2(1H)-one (starting material)
Azepane-1-sulfonyl chloride (sulfonating agent) scbt.comsigmaaldrich.com
Base: Pyridine, Triethylamine (Et₃N), or N,N-Diisopropylethylamine (DIPEA)
Solvent: Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF)
Reaction Conditions : The reaction is typically performed by dissolving 3-aminopyridin-2(1H)-one and the base in an anhydrous aprotic solvent. The solution is often cooled in an ice bath (0 °C) before the dropwise addition of a solution of azepane-1-sulfonyl chloride. Cooling is necessary to control the exothermicity of the reaction. After the addition, the reaction mixture is usually allowed to warm to room temperature and stirred for several hours until completion, which is monitored by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
The table below summarizes typical conditions for analogous sulfonamide formation reactions.
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Starting Material | 3-Aminopyridin-2(1H)-one | Nucleophile |
| Reagent | Azepane-1-sulfonyl chloride | Electrophile/Sulfonyl source |
| Base | Pyridine or Triethylamine (1.1-1.5 eq.) | To neutralize HCl byproduct |
| Solvent | DCM, THF, Acetonitrile | Anhydrous, aprotic solvent to dissolve reactants |
| Temperature | 0 °C to Room Temperature | Control reaction rate and prevent side reactions |
| Reaction Time | 2 - 24 hours | Time required for reaction completion |
Purification and Isolation Techniques in Academic Research
After the reaction is complete, a standard aqueous workup is typically performed. This involves quenching the reaction with water or a dilute acid solution, followed by extraction of the product into an organic solvent like ethyl acetate or DCM. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure to yield the crude product.
Due to the presence of unreacted starting materials, the base, and potential side products, the crude 3-(azepan-1-ylsulfonyl)pyridin-2(1H)-one will likely require further purification. The most common technique employed in academic research for this purpose is flash column chromatography on silica (B1680970) gel. A gradient elution system, often starting with a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or acetone), is used to separate the target compound from impurities.
If the product is a stable solid, recrystallization can be an effective and scalable purification method. This involves dissolving the crude product in a minimum amount of a hot solvent or solvent mixture and allowing it to cool slowly, whereupon the pure product crystallizes out, leaving impurities in the mother liquor.
For highly polar or complex mixtures where chromatography is challenging, preparative High-Performance Liquid Chromatography (HPLC), often using a reverse-phase column (like C18), can be employed for high-purity isolation.
Comparative Analysis of Synthetic Efficiency and Green Chemistry Considerations
| Parameter | Route A: Late-Stage Sulfonylation | Route B: Cyclization of Sulfonylated Precursor |
|---|---|---|
| Overall Yield | Potentially higher, as final step is typically efficient. | Depends heavily on the efficiency of synthesizing the complex precursor and the cyclization step. |
| Step Economy | Generally good, especially if 3-aminopyridin-2(1H)-one is readily accessible. | May involve more steps to prepare the functionalized acyclic precursor. |
| Convergence | Highly convergent, combining two key fragments late in the synthesis. | Linear/divergent, which can lead to lower overall yields. |
| Reagent Availability | Excellent. Azepane-1-sulfonyl chloride is commercially available. | Requires de novo synthesis of a specialized, non-standard precursor. |
From a green chemistry perspective, several factors should be considered. Traditional sulfonamide synthesis often involves chlorinated solvents and stoichiometric amounts of organic bases, which are not ideal. rsc.orgtandfonline.com Recent advancements have focused on developing more environmentally benign methods.
Solvent Choice : Replacing chlorinated solvents like DCM with greener alternatives such as 2-methyl-THF, ethyl acetate, or even performing the reaction in water where feasible, can significantly reduce the environmental impact. rsc.org
Catalysis : While the uncatalyzed reaction between an amine and a sulfonyl chloride is efficient, other green methods for sulfonamide synthesis are emerging, such as those using nano-ruthenium catalysts for coupling alcohols and sulfonamides, though this is not directly applicable to the proposed route. acs.org
Atom Economy : The reaction of an amine with a sulfonyl chloride has moderate atom economy, as it generates a stoichiometric amount of hydrochloride salt waste.
Mechanochemistry : Solvent-free mechanochemical approaches, using ball milling to facilitate reactions, are gaining traction for sulfonamide synthesis. rsc.org This method avoids bulk solvents, reduces waste, and can lead to cleaner reactions and simpler purifications. rsc.org
For the synthesis of the pyridinone core, the use of MCRs aligns well with green chemistry principles by maximizing bond formation in a single step, reducing energy consumption and waste from intermediate isolation and purification steps.
Advanced Spectroscopic Characterization Techniques in Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise structure of an organic molecule. For 3-(azepan-1-ylsulfonyl)pyridin-2(1H)-one, both ¹H and ¹³C NMR would be utilized to map out the carbon-hydrogen framework.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the protons on the pyridinone ring, the azepane ring, and the N-H proton. The chemical shifts (δ) would indicate the electronic environment of each proton. For instance, the protons on the pyridinone ring would likely appear in the aromatic region (typically δ 6.0-8.5 ppm), with their specific shifts and coupling patterns revealing their positions relative to the sulfonyl and carbonyl groups. The protons of the azepane ring would be found in the aliphatic region (typically δ 1.5-3.5 ppm). The broad signal for the N-H proton of the pyridinone ring would also be present.
¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on the number of unique carbon atoms in the molecule. The carbonyl carbon of the pyridinone ring would be expected to have a characteristic downfield chemical shift (around δ 160-170 ppm). The carbons of the pyridinone ring would appear in the aromatic region, while the carbons of the azepane ring would be in the aliphatic region.
Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish connectivity between protons and carbons, confirming the structural assignments.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. For this compound (molecular formula C₁₁H₁₆N₂O₃S), HRMS would provide a highly precise mass measurement of the molecular ion. This experimental mass would then be compared to the calculated theoretical mass. A close match between the experimental and theoretical masses would confirm the molecular formula and, by extension, the molecular weight of the compound.
| Technique | Expected Data for C₁₁H₁₆N₂O₃S |
| HRMS (e.g., ESI-TOF) | Precise m/z value of the molecular ion [M+H]⁺ or [M-H]⁻ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups.
A strong absorption band corresponding to the C=O (carbonyl) stretch of the pyridinone ring would be anticipated around 1650-1700 cm⁻¹. The N-H stretch of the pyridinone ring would likely appear as a broad band in the region of 3200-3400 cm⁻¹. The sulfonyl group (SO₂) would exhibit two characteristic stretching vibrations, typically in the ranges of 1300-1350 cm⁻¹ (asymmetric) and 1140-1180 cm⁻¹ (symmetric). The C-N and C-H bonds of the azepane and pyridinone rings would also produce signals in the fingerprint region of the spectrum.
| Functional Group | Expected IR Absorption Range (cm⁻¹) |
| N-H (stretch) | 3200-3400 |
| C=O (stretch) | 1650-1700 |
| SO₂ (asymmetric stretch) | 1300-1350 |
| SO₂ (symmetric stretch) | 1140-1180 |
Chiral Analysis and Stereochemical Characterization (if applicable to derivatives)
The parent compound, this compound, is achiral. Therefore, chiral analysis would not be applicable to this specific molecule. However, if derivatives of this compound were synthesized that introduced a stereocenter (for example, by substitution on the azepane or pyridinone ring), then chiral analysis techniques would become necessary. These techniques could include chiral high-performance liquid chromatography (HPLC) to separate enantiomers or the use of chiral shift reagents in NMR spectroscopy to distinguish between them.
Computational Chemistry and Molecular Modeling Studies of 3 Azepan 1 Ylsulfonyl Pyridin 2 1h One
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for elucidating the electronic properties of a molecule. For 3-(azepan-1-ylsulfonyl)pyridin-2(1H)-one, these calculations would provide a deep understanding of its intrinsic stability, reactivity, and intermolecular interaction potential.
The primary objectives of such a study would be to calculate the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive.
Furthermore, a Molecular Electrostatic Potential (MEP) map would be generated. This map visualizes the charge distribution across the molecule's surface, identifying electron-rich regions (nucleophilic sites) susceptible to electrophilic attack and electron-poor regions (electrophilic sites) prone to nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen atoms of the sulfonyl group and the pyridinone carbonyl, and positive potential near the N-H proton of the pyridinone ring.
Global reactivity descriptors derived from the orbital energies, such as electronegativity, chemical hardness, and the electrophilicity index, would also be calculated to quantify the molecule's reactivity profile.
Table 1: Illustrative Electronic Properties Calculated via DFT Note: The following values are for illustrative purposes to show how data would be presented and are not actual calculated results for the compound.
| Quantum Chemical Property | Typical Calculated Value (a.u.) | Interpretation |
|---|---|---|
| Energy of HOMO | -0.25 | Region of the molecule most likely to donate electrons. |
| Energy of LUMO | -0.05 | Region of the molecule most likely to accept electrons. |
| HOMO-LUMO Energy Gap | 0.20 | Indicates kinetic stability and chemical reactivity. |
| Electronegativity (χ) | 0.15 | Measures the power of the molecule to attract electrons. |
| Chemical Hardness (η) | 0.10 | Measures resistance to change in electron distribution. |
Conformational Analysis and Energy Landscapes of the Azepane and Pyridinone Rings
The biological activity of a molecule is intrinsically linked to its three-dimensional shape and flexibility. A conformational analysis of this compound would be essential to identify its stable, low-energy conformations. The molecule possesses significant flexibility, primarily from the seven-membered azepane ring and the rotatable bonds of the sulfonyl linker (C-S and S-N bonds).
The azepane ring can adopt several non-planar conformations, such as chair, boat, and twist-chair forms. Computational methods would involve performing a systematic or stochastic conformational search to identify all possible conformers. The geometry of each conformer would then be optimized, and their relative energies calculated to determine the most stable structures.
A key part of the analysis would be to generate Potential Energy Surface (PES) scans by systematically rotating the key dihedral angles. For instance, scanning the dihedral angle of the C-S-N-C bond would reveal the rotational energy barrier and identify the preferred orientation of the azepane ring relative to the pyridinone core. This information is critical for understanding how the molecule might adapt its shape upon binding to a biological target. nih.gov
Table 2: Example of Conformational Data from a PES Scan Note: This table is a hypothetical representation of results from a conformational analysis.
| Conformer | Key Dihedral Angle (C-S-N-C) | Relative Energy (kcal/mol) | Azepane Ring Conformation |
|---|---|---|---|
| 1 (Global Minimum) | 65° | 0.00 | Chair |
| 2 | 175° | 2.5 | Twist-Chair |
| 3 | -70° | 2.8 | Chair |
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions
While quantum calculations and conformational analyses provide static pictures, Molecular Dynamics (MD) simulations offer insights into the molecule's behavior over time. mdpi.com An MD simulation of this compound would typically be performed by placing the molecule in a simulation box filled with explicit solvent molecules, such as water, to mimic physiological conditions.
By simulating the system for tens to hundreds of nanoseconds, one could analyze the trajectory to understand the molecule's structural dynamics. Key analyses would include:
Root-Mean-Square Deviation (RMSD): To assess the stability of the molecule's conformation over time. A stable RMSD plot indicates that the molecule is not undergoing large structural changes and has reached equilibrium.
Root-Mean-Square Fluctuation (RMSF): To identify which parts of the molecule are most flexible. The atoms of the azepane ring would be expected to show higher RMSF values compared to the more rigid pyridinone ring.
Solvent Interactions: Analysis of the number and lifetime of hydrogen bonds between the molecule (e.g., the sulfonyl oxygens, N-H group) and surrounding water molecules would reveal key details about its solvation and solubility. Radial Distribution Functions (RDFs) would show the probability of finding solvent molecules at a certain distance from specific atoms on the solute.
Table 3: Typical Parameters for an MD Simulation Setup Note: This table illustrates the standard parameters required to initiate an MD simulation.
| Parameter | Typical Value/Setting |
|---|---|
| Force Field | AMBER, CHARMM, or OPLS |
| Solvent Model | TIP3P or SPC/E Water |
| System Temperature | 300 K |
| System Pressure | 1 bar |
| Simulation Time | 100 ns |
| Integration Time Step | 2 fs |
Virtual Screening and Ligand-Based Pharmacophore Modeling for Target Prediction
Pharmacophore modeling is a powerful technique in drug discovery used to identify the essential three-dimensional arrangement of chemical features necessary for biological activity. nih.govdovepress.com For this compound, a ligand-based pharmacophore model could be constructed from its low-energy conformations.
The model would consist of features such as:
Hydrogen Bond Acceptors (HBA): The two sulfonyl oxygen atoms and the pyridinone carbonyl oxygen.
Hydrogen Bond Donor (HBD): The N-H group of the pyridinone ring.
Hydrophobic/Aromatic Features: The core pyridinone ring and parts of the aliphatic azepane ring.
This 3D pharmacophore model could then be used as a query to screen large databases of chemical compounds (virtual screening). The goal would be to find other molecules that can match these features in the same spatial arrangement. Hits from this screening could share a similar biological target with the query molecule, thus helping to predict potential protein targets for this compound.
Table 4: Hypothetical Pharmacophore Model Features Note: This table illustrates the features that would be defined in a pharmacophore model for the compound.
| Pharmacophore Feature | Molecular Moiety | Number of Features |
|---|---|---|
| Hydrogen Bond Acceptor | Sulfonyl Oxygens, Carbonyl Oxygen | 3 |
| Hydrogen Bond Donor | Pyridinone N-H | 1 |
| Hydrophobic Group | Azepane Ring | 1 |
| Aromatic Ring | Pyridinone Ring | 1 |
Mechanistic Computational Studies of Reaction Pathways and Transition States
Computational chemistry can also be used to explore the mechanisms of chemical reactions, such as the synthesis or potential metabolism of this compound. By modeling a proposed reaction pathway, researchers can calculate the energy profile, which includes the energies of reactants, products, intermediates, and, most importantly, transition states.
For example, a likely synthesis involves the reaction of 2-hydroxypyridine (B17775) with a suitable azepane-1-sulfonyl chloride. A computational study would model this reaction by:
Optimizing the geometries of the reactants, intermediates, and products.
Performing a transition state search to locate the highest energy point along the reaction coordinate.
Calculating the activation energy (the energy difference between the reactants and the transition state), which determines the reaction rate.
Confirming the transition state structure by frequency analysis (it should have exactly one imaginary frequency).
Such studies provide invaluable atomic-level detail about how bonds are formed and broken, helping to optimize reaction conditions or predict potential metabolic weak spots in the molecule.
Biochemical and Molecular Mechanistic Investigations of 3 Azepan 1 Ylsulfonyl Pyridin 2 1h One and Derivatives
Mechanistic Probes and Chemical Biology Tools Development
There is no evidence to suggest that 3-(azepan-1-ylsulfonyl)pyridin-2(1H)-one has been developed or utilized as a mechanistic probe or a chemical biology tool.
Allosteric Modulation and Orthosteric Binding Site Characterization
Characterization of allosteric modulation or orthosteric binding of this compound to any specific protein target has not been reported in the reviewed literature.
In Vitro Cellular Assays for Investigating Molecular Pathways (e.g., antiproliferative activity in cancer cell lines at a mechanistic level)
Direct studies on the antiproliferative activity of this compound in cancer cell lines are not publicly available. However, the broader class of pyridine (B92270) and pyridin-2(1H)-one derivatives has been the subject of numerous investigations into their potential as anticancer agents. mdpi.com
Various studies have synthesized and evaluated novel pyridinethione and thienopyridine derivatives for their cytotoxic activity against human cancer cell lines, with some compounds showing selective activity against liver and colon cancer cells. nih.govacs.orgresearchgate.net A review of pyridine derivatives highlighted that the presence and position of certain functional groups (such as -OMe, -OH, -C=O, and -NH2) can enhance antiproliferative activity, whereas halogen atoms or bulky groups may decrease it. mdpi.comresearchgate.net These structure-activity relationship studies provide a general context for the potential of the pyridinone scaffold in cancer research, but specific data for this compound is lacking.
Table 1: Examples of Antiproliferative Activity of Pyridine Derivatives (Not this compound) This table is for illustrative purposes based on findings for related compound classes and does not represent data for this compound.
| Compound Class | Cancer Cell Line(s) | Reported Activity | Reference |
|---|---|---|---|
| Pyridinethione derivatives | HCT-116, HepG-2 | Interesting antitumor activity | nih.gov |
| 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles | - | PIM-1 kinase inhibitors | nih.gov |
Protein–Ligand Interaction Analysis via Biophysical Techniques (e.g., SPR, ITC)
There are no published studies that have employed biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to analyze the protein-ligand interactions of this compound.
Structure Activity Relationship Sar Studies and Molecular Optimization
Systemic Modification of the Azepane Moiety and its Impact on Biological Activity
The azepane ring, a seven-membered saturated heterocycle, is a significant structural motif in numerous biologically active compounds and approved drugs. Its inherent conformational flexibility is a key determinant of its biological activity, as it allows the molecule to adopt various spatial arrangements to interact optimally with a biological target.
Systematic modification of the azepane moiety in 3-(azepan-1-ylsulfonyl)pyridin-2(1H)-one can profoundly impact its biological activity. Introducing substituents on the azepane ring can serve multiple purposes. Firstly, it can alter the ring's conformation, potentially locking it into a more bioactive form. For instance, the strategic placement of substituents can bias the ring's equilibrium towards a specific chair or boat conformation, which may be more favorable for binding to a target protein. Secondly, these substituents can establish additional interactions with the target, such as hydrogen bonds, hydrophobic interactions, or ionic bonds, thereby increasing binding affinity and potency.
The size, position, and physicochemical properties of the substituents are critical. Small alkyl groups, for example, can explore hydrophobic pockets within a binding site, while polar groups like hydroxyl or amino functions can form new hydrogen bonds. The stereochemistry of these substituents is also crucial, as different stereoisomers can exhibit significantly different biological activities and metabolic stabilities.
Below is a table illustrating potential systemic modifications of the azepane moiety and their predicted impact on biological activity.
| Modification | Rationale | Predicted Impact on Biological Activity |
| Introduction of a methyl group at the 4-position | To probe for small hydrophobic pockets in the binding site. | May increase potency if a hydrophobic pocket is present; could also influence ring conformation. |
| Introduction of a hydroxyl group at the 3- or 4-position | To introduce a hydrogen bond donor/acceptor. | Could enhance binding affinity and selectivity through specific hydrogen bonding interactions. |
| Introduction of a fluorine atom | To alter electronic properties and potentially block metabolic pathways. | May improve metabolic stability and binding affinity through favorable electrostatic interactions. |
| Ring contraction to a piperidine (B6355638) or expansion to an azocane | To assess the optimal ring size for target engagement. | Could significantly alter potency and selectivity by changing the spatial orientation of the sulfonyl group. |
Substituent Effects on the Pyridin-2(1H)-one Ring and Sulfonyl Linker
The pyridin-2(1H)-one core is a prevalent scaffold in medicinal chemistry, known for its diverse biological activities. The electronic properties of this ring system can be finely tuned by introducing various substituents, which in turn can influence the compound's interaction with its biological target.
Substituents on the pyridin-2(1H)-one ring can exert their effects through both electronic and steric means. Electron-withdrawing groups, such as halogens or nitro groups, can increase the acidity of the N-H proton, potentially enhancing hydrogen bonding interactions with a target protein. Conversely, electron-donating groups, like methoxy (B1213986) or amino groups, can increase the electron density of the ring system, which may be favorable for other types of interactions. The position of the substituent is also critical, as it dictates the region of the binding pocket the substituent will occupy.
The following table summarizes the potential effects of substituents on the pyridin-2(1H)-one ring and sulfonyl linker.
| Modification | Rationale | Predicted Impact on Biological Activity |
| Introduction of a chlorine atom at the 5-position of the pyridinone ring | To introduce an electron-withdrawing group and explore halogen bonding. | May enhance potency through favorable electronic and halogen bonding interactions. |
| Introduction of a methoxy group at the 4-position of the pyridinone ring | To introduce an electron-donating group and a potential hydrogen bond acceptor. | Could alter the electronic landscape of the ring and form new interactions, potentially improving activity. |
| Replacement of the sulfonyl linker with a sulfonamide linker | To introduce a hydrogen bond donor. | May lead to new hydrogen bonding interactions with the target, potentially increasing affinity. |
| Insertion of a methylene (B1212753) spacer between the sulfonyl group and the pyridinone ring | To increase the distance and flexibility between the two ring systems. | Could allow for better accommodation within the binding site, but may also introduce conformational penalties. |
Rational Design Principles for Enhancing Potency and Selectivity
Rational drug design aims to develop compounds with improved therapeutic profiles by leveraging knowledge of the biological target and the ligand's SAR. For this compound, several rational design principles can be applied to enhance its potency and selectivity.
One key principle is to optimize the compound's shape and electrostatic complementarity with its target. This can be achieved by introducing substituents that fill specific pockets in the binding site or form favorable electrostatic interactions with key amino acid residues. For example, if the target has a negatively charged residue in the binding pocket, introducing a positively charged group on the ligand could lead to a significant increase in potency.
Another important principle is to improve the compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). This can involve modifying the molecule to increase its solubility, improve its metabolic stability, or reduce its potential for off-target interactions. For instance, introducing fluorine atoms can block sites of metabolism, leading to a longer duration of action.
Selectivity is often achieved by exploiting differences between the target and off-target proteins. By designing ligands that specifically interact with residues that are unique to the intended target, it is possible to minimize off-target effects and improve the drug's safety profile.
Bioisosteric Replacements and Their Influence on Molecular Interactions
Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group in a lead compound with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity or physicochemical properties.
For this compound, several bioisosteric replacements could be considered. The azepane ring, for example, could be replaced with other cyclic amines like piperidine or pyrrolidine. This would alter the ring size and conformation, which could impact how the molecule fits into the binding site. Alternatively, non-basic rings such as cycloheptane (B1346806) could be explored if the basic nitrogen is not essential for activity.
The pyridin-2(1H)-one ring could be replaced by other heteroaromatic systems, such as a pyrimidinone or a pyridazinone. These changes would alter the electronic distribution and hydrogen bonding patterns of the molecule, potentially leading to improved interactions with the target. The sulfonyl linker could also be replaced with other linking groups, such as an amide or a ketone, to explore different geometries and electronic properties.
The table below provides examples of potential bioisosteric replacements and their rationale.
| Original Moiety | Bioisosteric Replacement | Rationale |
| Azepane | Piperidine | To reduce ring size and conformational flexibility, potentially improving binding entropy. |
| Azepane | Tetrahydropyran | To remove the basic nitrogen and introduce a hydrogen bond accepting oxygen atom. |
| Pyridin-2(1H)-one | Pyrimidin-2(1H)-one | To alter the hydrogen bonding pattern and electronic properties of the aromatic ring. |
| Sulfonyl | Sulfonamide | To introduce a hydrogen bond donor and change the vector of the substituent on the nitrogen. |
In Silico Tools and Algorithms in SAR Exploration and Prediction
In recent years, in silico tools and algorithms have become an indispensable part of the drug discovery process, enabling the rapid exploration and prediction of SAR. For this compound, a variety of computational methods can be employed to guide its optimization.
Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be used to build predictive models that correlate the structural features of a series of analogs with their biological activity. These models can generate contour maps that highlight the regions around the molecule where steric bulk, positive or negative charge, and hydrophobic or hydrophilic properties are favorable or unfavorable for activity.
Molecular docking is another powerful tool that can be used to predict the binding mode of a ligand within the active site of a target protein. This can provide valuable insights into the key interactions that are responsible for the ligand's activity and can be used to guide the design of new analogs with improved binding affinity.
ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction models can be used to assess the drug-like properties of virtual compounds, helping to prioritize the synthesis of candidates with a higher probability of success in later stages of drug development.
By integrating these in silico tools, medicinal chemists can make more informed decisions in the design-synthesis-test cycle, ultimately accelerating the optimization of lead compounds like this compound.
Derivatives, Analogues, and Prodrug Strategies
Design and Synthesis of 3-(azepan-1-ylsulfonyl)pyridin-2(1H)-one Analogues for Enhanced Biochemical Properties
The structure of this compound offers multiple points for chemical modification to explore the structure-activity relationship (SAR). The primary goals of such modifications would be to enhance potency, selectivity, and metabolic stability.
Modifications of the Azepane Ring: The seven-membered azepane ring provides a flexible and lipophilic component. Its size and conformation can be altered to probe the binding pocket of a biological target.
Ring Contraction and Expansion: Replacing the azepane with smaller (e.g., piperidine (B6355638), pyrrolidine) or larger saturated heterocycles could influence binding affinity and selectivity.
Substitution: Introduction of various substituents (e.g., alkyl, hydroxyl, amino, fluoro) at different positions of the azepane ring can impact potency and metabolic stability. For instance, fluorination is a common strategy to block sites of metabolism. cambridgemedchemconsulting.com
Bioisosteric Replacement: The azepane ring could be replaced with other cyclic structures, such as morpholine (B109124) or thiomorpholine, to alter polarity and hydrogen bonding capacity. cambridgemedchemconsulting.com
Modifications of the Pyridinone Core: The pyridinone moiety is a recognized "privileged structure" in drug discovery, capable of interacting with a variety of biological targets. frontiersin.orgnih.gov
Substitution on the Ring: The pyridinone ring has several positions amenable to substitution with groups like halogens, alkyls, or methoxy (B1213986) groups to modulate electronic properties and binding interactions.
Isomeric Scaffolds: Investigating other pyridinone isomers, such as the 4-pyridinone, could lead to different binding modes and pharmacological profiles. frontiersin.org
Modifications of the Sulfonamide Linker: The sulfonamide group is a key functional group in many drugs and acts as a hydrogen bond donor and acceptor.
N-Alkylation/N-Arylation: Substitution on the sulfonamide nitrogen is a common strategy to fine-tune activity, although disubstitution often leads to a loss of activity. youtube.com
Bioisosteric Replacements for the Sulfonamide Group: In some contexts, sulfonamides can be replaced with other groups like sulfoximines to alter physicochemical properties and patentability. youtube.comchemrxiv.org
A hypothetical SAR study for analogues of this compound targeting a generic kinase is presented in the table below. This data is illustrative and based on general principles of medicinal chemistry.
| Compound ID | Azepane Ring Modification | Pyridinone Ring Substitution | Kinase Inhibition IC₅₀ (nM) |
| Parent | None | None | 50 |
| ANA-1 | Piperidine | None | 75 |
| ANA-2 | 4-Fluoroazepane | None | 30 |
| ANA-3 | None | 5-Chloro | 25 |
| ANA-4 | Piperidine | 5-Chloro | 40 |
Scaffold Hopping and Privileged Structures Incorporating the Core
Scaffold hopping is a computational or medicinal chemistry strategy aimed at identifying isosteric or isofunctional core structures to discover novel compounds with similar biological activity but different intellectual property and potentially improved properties. The sulfonylpyridinone core of this compound can be considered a privileged structure, and various scaffold hopping approaches could be applied.
One could envision replacing the pyridinone ring with other heterocyclic systems known to act as bioisosteres, such as pyrimidinones, pyrazinones, or even non-aromatic heterocyclic ketones. The goal is to maintain the key hydrogen bonding and hydrophobic interactions with the target protein while exploring new chemical space. For example, the pyridine (B92270) ring is often bioisosterically replaced with a benzonitrile. researchgate.net
Conjugates and Hybrid Molecules Featuring the Sulfonylpyridinone Unit
Molecular hybridization involves covalently linking two or more pharmacophores to create a single hybrid molecule with potentially enhanced affinity, selectivity, or a dual mode of action. mdpi.com The this compound scaffold could be conjugated with other bioactive molecules.
For instance, if the primary target of the sulfonylpyridinone core is a specific enzyme or receptor involved in a disease pathway, it could be hybridized with a molecule that targets a different protein in the same or a complementary pathway. This strategy is often employed in the development of anticancer and anti-infective agents. nih.govrsc.org An example could be conjugating the sulfonylpyridinone moiety to a known kinase inhibitor or a DNA-intercalating agent to create a dual-action anticancer drug.
Development of Prodrugs for Improved Molecular Delivery (if applicable to the core compound in research, not clinical)
Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body. This strategy is often employed to overcome challenges such as poor solubility, low permeability, or rapid metabolism. While there is no specific information on prodrugs of this compound in preclinical research, one can speculate on potential strategies.
If the compound suffers from poor aqueous solubility, a common approach is to attach a polar promoiety, such as a phosphate or an amino acid, to a suitable functional group on the molecule. The pyridinone nitrogen, for example, could potentially be a site for such a modification. This promoiety would then be cleaved in vivo by enzymes like phosphatases or esterases to release the active drug.
Interdisciplinary Research Perspectives and Advanced Applications in Chemical Biology
Integration with Fragment-Based Drug Discovery (FBDD) and High-Throughput Screening (HTS)
Fragment-Based Drug Discovery (FBDD) and High-Throughput Screening (HTS) are foundational strategies in modern drug discovery. FBDD involves screening libraries of small, low-complexity molecules (fragments) to identify those that bind weakly to a biological target. These initial hits then serve as starting points for building more potent and selective drug candidates. nih.gov The pyridinone core of 3-(azepan-1-ylsulfonyl)pyridin-2(1H)-one makes it an attractive scaffold for FBDD. nih.govfrontiersin.org Pyridinones can act as hydrogen bond donors and acceptors, mimicking peptide bonds and interacting with key residues in protein active sites, such as kinase hinges. nih.gov
In a hypothetical FBDD campaign, a fragment library containing the core pyridinone scaffold could be screened against a therapeutic target, for instance, a protein kinase. The binding of these fragments would be detected using biophysical techniques like Surface Plasmon Resonance (SPR) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Conversely, HTS involves the rapid screening of large libraries of diverse chemical compounds to identify "hits" that modulate the activity of a biological target. acs.orgnih.gov A library of derivatives of this compound could be synthesized and screened in an HTS campaign. For example, variations in the azepane ring or substitutions on the pyridinone core could be explored to optimize activity against a specific target. acs.org A multiplexed HTS assay could simultaneously monitor multiple activities of a target enzyme, providing a comprehensive profile of the compound's effects. nih.gov
Table 1: Hypothetical HTS Data for Analogs of this compound against Kinase Target X
| Compound ID | Modification | IC50 (µM) |
| Cpd-1 | None (Parent) | 15.2 |
| Cpd-2 | 4-fluoro-azepane | 8.5 |
| Cpd-3 | 4-hydroxy-azepane | 12.1 |
| Cpd-4 | 3-methyl-azepane | 25.8 |
| Cpd-5 | N-methyl-pyridinone | 5.3 |
Applications in Proteomics and Target Validation Studies
Proteomics, the large-scale study of proteins, is crucial for understanding cellular processes and identifying drug targets. youtube.com Chemical probes derived from compounds like this compound could be valuable tools in chemical proteomics. An affinity-based probe could be synthesized by immobilizing the compound on a solid support. This probe could then be used to "pull down" interacting proteins from a cell lysate, which can be subsequently identified by mass spectrometry. nih.gov This approach can help in identifying the direct and indirect cellular targets of the compound. nih.gov
For target validation, such a probe could be used to confirm that the engagement of a specific protein by the compound leads to a measurable biological effect. For instance, if proteomics studies identify a particular kinase as a target, subsequent cell-based assays could be performed to demonstrate that the compound inhibits the downstream signaling pathway of that kinase. youtube.com The sulfonyl group in this compound could also be modified to incorporate a reactive "warhead," turning it into a covalent probe that permanently labels its target protein, facilitating its identification and validation. rsc.orgacs.org
Contributions to Understanding Disease Mechanisms at the Molecular Level
By identifying the cellular targets of this compound, this compound could contribute to a deeper understanding of disease mechanisms. For example, if the compound is found to inhibit a previously uncharacterized protein that is upregulated in a particular cancer, it could unveil a new therapeutic target and a new pathway involved in the disease's progression.
The use of this compound in combination with systems biology approaches, such as transcriptomics and metabolomics, could provide a holistic view of its effects on cellular networks. For instance, treating cells with the compound and analyzing the resulting changes in gene expression and metabolite levels can help to construct a comprehensive picture of the pathways it modulates.
Table 2: Hypothetical Proteomics Data for Target Identification
| Protein ID | Fold Enrichment (Compound vs. Control) | Putative Function |
| P12345 | 15.3 | Serine/Threonine Kinase |
| Q67890 | 8.7 | Scaffolding Protein |
| R24680 | 4.2 | Metabolic Enzyme |
Role as Molecular Probes in Complex Biological Systems
Beyond its potential as a therapeutic agent, this compound could be developed into a molecular probe to study complex biological systems. By attaching a fluorescent dye or a radioactive isotope to the molecule, its distribution and localization within cells and tissues could be visualized.
For instance, a fluorescently labeled version of the compound could be used in high-resolution microscopy to track the dynamics of its target protein in living cells. Such probes are instrumental in understanding the spatial and temporal regulation of cellular processes. The pyridinone scaffold has been successfully utilized in the development of fluorescent probes for detecting reactive oxygen species. rsc.orgnih.gov This suggests that the this compound scaffold could also be amenable to such modifications. The development of such probes would provide powerful tools for dissecting the intricate workings of biological systems at the molecular level.
Challenges and Future Directions in Research on 3 Azepan 1 Ylsulfonyl Pyridin 2 1h One
Addressing Specificity and Off-Target Interactions in Biochemical Systems
A primary challenge in the development of any new bioactive compound is ensuring its specificity for the intended biological target. Off-target interactions can lead to unforeseen side effects and reduce the therapeutic efficacy of a drug. For 3-(azepan-1-ylsulfonyl)pyridin-2(1H)-one, the initial step would be to identify its biological targets through broad screening assays. Once a primary target is identified, comprehensive profiling against a panel of related and unrelated proteins, such as kinases and G-protein coupled receptors, would be essential to determine its selectivity. Understanding the spectrum of effects of a chemical agent is fundamental to understanding its potential efficacy and toxicity profile. nih.gov
Exploration of Novel Biological Targets and Therapeutic Areas
The pyridinone scaffold, a core component of this compound, is present in numerous compounds with diverse biological activities. For instance, certain pyridine (B92270) derivatives have been investigated for their antibacterial properties. nih.gov This suggests that this compound could be explored for a wide range of therapeutic areas, including but not limited to oncology, infectious diseases, and inflammatory conditions. High-throughput screening campaigns against various disease models and enzyme assays would be necessary to uncover any potential therapeutic utility.
Development of Advanced Synthetic Routes for Scalability in Research
The availability of a robust and scalable synthetic route is paramount for the thorough investigation of a new chemical entity. While the synthesis of related azaindole structures has presented challenges, such as the need for protecting groups and difficult deprotection steps, these experiences can inform the development of a synthetic pathway for this compound. nih.gov Future research would need to focus on creating an efficient synthesis that allows for the production of sufficient quantities of the compound for biological testing and potential future development. This would also enable the creation of analogs to explore structure-activity relationships (SAR).
Leveraging Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are transforming the field of drug discovery by accelerating the identification and optimization of novel drug candidates. researchgate.netnih.govresearchgate.net These technologies can be employed to predict the biological activities, physicochemical properties, and potential toxicity of new molecules. nih.govmdpi.com In the context of this compound, AI could be utilized to:
Predict potential biological targets based on its chemical structure.
Design and prioritize novel analogs with improved potency and selectivity.
Develop quantitative structure-activity relationship (QSAR) models to guide medicinal chemistry efforts. nih.govresearchgate.net
Table 1: Potential Applications of AI/ML in the Study of this compound
| AI/ML Application | Description | Potential Impact |
| Target Prediction | Utilizing algorithms to screen the compound's structure against databases of known biological targets. | Accelerates the identification of the compound's mechanism of action. |
| De Novo Design | Generating novel molecular structures based on the this compound scaffold with optimized properties. | Expands the chemical space for lead optimization. |
| ADMET Prediction | Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of the compound and its analogs. | Reduces late-stage attrition of drug candidates. |
常见问题
Q. What are the common synthetic routes for introducing the azepane sulfonyl group into pyridin-2(1H)-one derivatives?
Methodological Answer: The synthesis of 3-(azepan-1-ylsulfonyl)pyridin-2(1H)-one typically involves sulfonylation of the pyridinone core using azepane sulfonyl chloride under basic conditions. Key steps include:
- Reagents : Azepane sulfonyl chloride, pyridin-2(1H)-one precursor, and a base (e.g., triethylamine or pyridine).
- Conditions : Reactions are performed in anhydrous solvents (e.g., dichloromethane or THF) at 0–25°C to control exothermicity.
- Purification : Column chromatography or recrystallization is used to isolate the product.
For analogous compounds, sulfonylation efficiency depends on the electron density of the pyridinone ring and steric hindrance from substituents .
Q. Which spectroscopic methods are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the sulfonyl-azepane substitution pattern. Key signals include the pyridinone C=O (δ ~160–170 ppm in ¹³C NMR) and sulfonyl S=O (δ ~110–120 ppm in ¹³C NMR).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight, while fragmentation patterns confirm structural motifs.
- IR Spectroscopy : Peaks at ~1350 cm⁻¹ (asymmetric S=O) and ~1150 cm⁻¹ (symmetric S=O) confirm sulfonyl group presence .
Advanced Research Questions
Q. How can researchers optimize the solubility of this compound in aqueous solutions for in vitro assays?
Methodological Answer:
- Co-solvent Systems : Use DMSO or ethanol (≤10% v/v) to enhance solubility without disrupting assay integrity.
- pH Adjustment : The pyridinone’s lactam group (pKa ~3–4) can be deprotonated in mildly basic buffers (pH 7–8) to improve solubility.
- Salt Formation : Convert the free base to a hydrochloride or sodium salt via acid/base titration.
- Nanoparticle Formulation : Encapsulate the compound in liposomes or polymeric nanoparticles for sustained release .
Q. What strategies are employed to elucidate the structure-activity relationships (SAR) of pyridin-2(1H)-one derivatives with sulfonyl substituents?
Methodological Answer:
- Analog Synthesis : Systematically vary substituents (e.g., azepane ring size, sulfonyl group position) and test biological activity.
- Crystallography : Resolve X-ray structures of target-bound complexes (e.g., enzymes like DPP-4 or HIV reverse transcriptase) to identify key binding interactions.
- Computational Docking : Use molecular dynamics (MD) simulations to predict binding affinities and guide SAR. For example, bulky azepane groups may enhance hydrophobic interactions but reduce solubility .
Q. How do computational methods contribute to understanding the binding interactions of this compound with biological targets?
Methodological Answer:
- Molecular Docking : Predict binding poses in enzyme active sites (e.g., DPP-4 or HIV reverse transcriptase). The sulfonyl group often forms hydrogen bonds with catalytic residues.
- Free Energy Calculations : Use MM/GBSA or MM/PBSA to estimate binding free energies, highlighting critical interactions (e.g., azepane’s role in van der Waals contacts).
- Pharmacophore Modeling : Identify essential features (e.g., hydrogen bond acceptors from sulfonyl groups) for target engagement. These methods guide lead optimization against resistant mutants .
Q. How can contradictory data on the compound’s biological efficacy across studies be resolved?
Methodological Answer:
- Standardized Assays : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP levels, incubation time).
- Metabolic Stability Testing : Evaluate cytochrome P450 interactions to identify confounding factors in in vivo studies.
- Dose-Response Curves : Use Hill slope analysis to distinguish partial agonism vs. off-target effects.
- Orthogonal Validation : Confirm results with CRISPR knockdowns or competitive binding assays .
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